

Protocol for Using Reltecimod in a Mouse Model of Sepsis

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Compound of Interest

Compound Name: *Reltecimod*

Cat. No.: *B610440*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

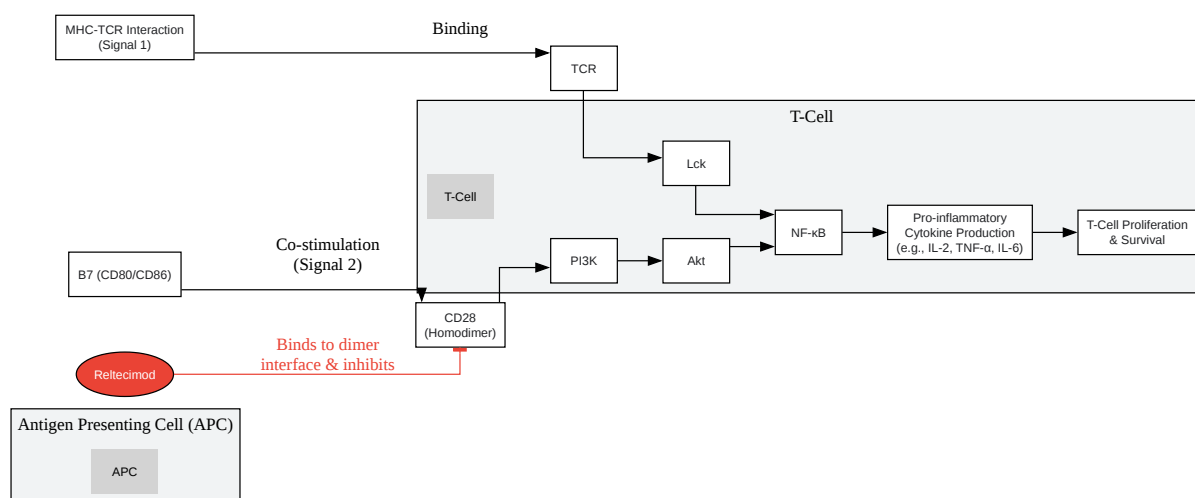
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] Preclinical research relies on robust animal models to investigate the pathophysiology of sepsis and evaluate potential therapeutics. **Reltecimod** (formerly known as AB103 or p2TA) is a novel peptide that modulates the host's immune response by targeting the CD28 co-stimulatory pathway on T-cells.[3][4] By binding to the dimer interface of CD28, **Reltecimod** attenuates the hyperinflammatory response that leads to organ damage in sepsis.[3][4] These protocols provide detailed methodologies for utilizing **Reltecimod** in two common mouse models of sepsis: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS)-induced endotoxemia.

Mechanism of Action of **Reltecimod**

Reltecimod is a synthetic peptide that acts as a selective T-cell co-stimulation blocker.[5] Its primary mechanism involves binding to the dimer interface of the CD28 receptor on T-lymphocytes.[5] This interaction prevents the CD28 homodimerization necessary for a full T-cell activation response upon engagement with its ligands (B7-1/CD80 and B7-2/CD86) on antigen-presenting cells. By modulating this critical co-stimulatory signal, **Reltecimod** reduces the excessive release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-

α) and Interleukin-6 (IL-6), which are key drivers of the systemic inflammatory response and subsequent organ damage in sepsis.[3]

Signaling Pathway of **Reltecimod** Action



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Caption: **Reltecimod** inhibits T-cell activation by preventing CD28 homodimerization.

Experimental Protocols

Two primary mouse models are detailed below: the Cecal Ligation and Puncture (CLP) model, which induces polymicrobial sepsis, and the Lipopolysaccharide (LPS) model, which simulates endotoxemia.

Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human septic peritonitis.[1][6][7] The severity of sepsis can be modulated by altering the length of the ligated cecum, the gauge of the needle used for puncture, and the number of punctures.[6][7][8][9]

Materials:

- Male C57BL/6 or BALB/c mice (8-12 weeks old, 20-25 g)
- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Surgical instruments (scissors, forceps)
- 3-0 silk suture
- Sterile needles (e.g., 21-gauge, 23-gauge, 25-gauge)
- 70% ethanol and povidone-iodine for disinfection
- Sterile saline (0.9%)
- **Reltecimod** (5 mg/kg)
- Vehicle control (e.g., sterile saline or PBS)

Procedure:

- **Animal Preparation:** Anesthetize the mouse using a standard approved protocol. Shave the abdomen and disinfect the surgical area with povidone-iodine followed by 70% ethanol.
- **Laparotomy:** Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
- **Cecum Exteriorization:** Gently locate and exteriorize the cecum.

- **Ligation:** Ligate the cecum distal to the ileocecal valve. The ligation length determines the severity of sepsis; a longer ligation results in higher mortality.[\[6\]](#) For a moderate-severity model, ligate approximately 50-60% of the cecum.
- **Puncture:** Puncture the ligated cecum once or twice with a sterile needle. The needle gauge also influences severity, with a larger gauge (e.g., 21-gauge) inducing more severe sepsis than a smaller gauge (e.g., 25-gauge).[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Fecal Extrusion:** Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.
- **Closure:** Return the cecum to the abdominal cavity and close the peritoneal wall and skin with sutures or surgical clips.
- **Fluid Resuscitation:** Immediately administer 1 mL of pre-warmed sterile saline subcutaneously to provide fluid resuscitation.
- **Reltecimod Administration:** 1-2 hours post-CLP, administer a single intravenous (IV) dose of **Reltecimod** (5 mg/kg) or vehicle control.[\[3\]](#)[\[4\]](#)
- **Post-Operative Care and Monitoring:** House mice in a clean cage with easy access to food and water. Monitor for signs of distress, and assess survival at regular intervals for up to 7 days.

Sham Control: Sham-operated animals should undergo the same procedure (anesthesia, laparotomy, cecum exteriorization, and closure) but without cecal ligation and puncture.

Protocol 2: Lipopolysaccharide (LPS)-Induced Sepsis Model

The LPS model induces a sterile, systemic inflammatory response that mimics the initial hyperinflammatory phase of sepsis.[\[11\]](#)[\[12\]](#) The severity is dose-dependent.

Materials:

- Male C57BL/6 or BALB/c mice (8-12 weeks old, 20-25 g)

- Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)
- Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)
- **Reltecimod** (5 mg/kg)
- Vehicle control (e.g., sterile saline or PBS)

Procedure:

- LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline or PBS to the desired concentration.
- LPS Administration: Administer a single intraperitoneal (IP) injection of LPS. The dose will determine the severity of the septic response. A dose of 5-10 mg/kg is often used to induce a significant inflammatory response, while higher doses (15-25 mg/kg) can be lethal.[\[11\]](#)[\[13\]](#)
- **Reltecimod** Administration: 1-2 hours post-LPS injection, administer a single intravenous (IV) dose of **Reltecimod** (5 mg/kg) or vehicle control.[\[3\]](#)
- Monitoring: Monitor mice for signs of sepsis (e.g., lethargy, piloerection, huddled behavior). Collect blood samples at various time points (e.g., 2, 6, 24 hours) for cytokine analysis. Monitor survival for lethal dose models.

Control Group: Administer an IP injection of sterile saline or PBS instead of LPS.

Data Presentation

Table 1: Survival Rates in Mouse Sepsis Models Treated with Reltecimod

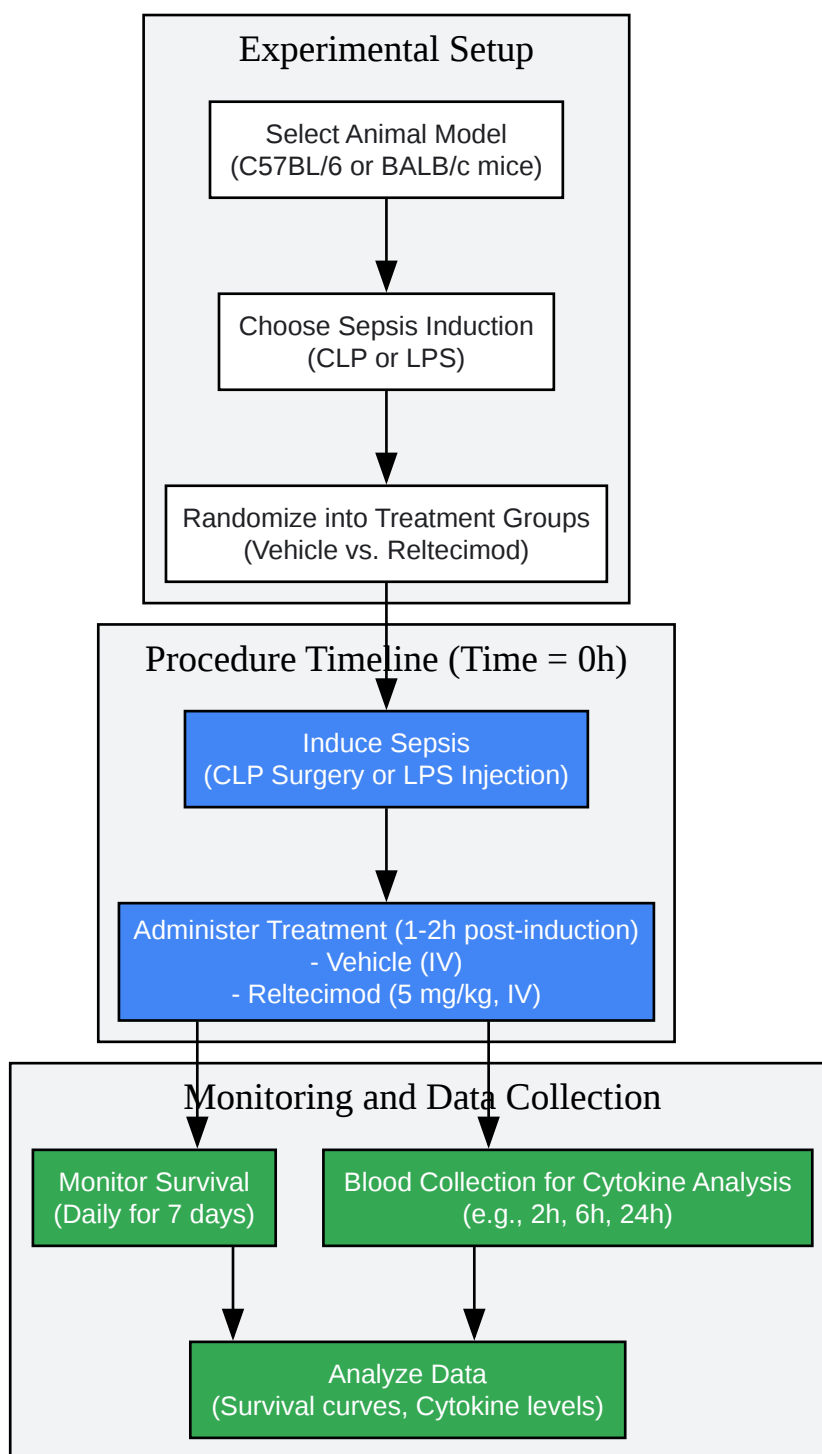
Model	Treatment Group	Dose	Time Point	Survival Rate (%)	Reference
CLP	Control	Vehicle	7 days	17%	[3]
CLP	Reltecimod	5 mg/kg	7 days	100%	[3]
LPS	Control	Vehicle	7 days	20%	[3]
LPS	Reltecimod	5 mg/kg	7 days	73%	[3]

Table 2: Effect of Reltecimod on Pro-inflammatory Cytokine Levels in Mouse Sepsis Models

Model	Cytokine	Treatment Group	Time Post-Induction	Mean Cytokine Level (pg/mL) ± SEM	Reference
LPS	TNF-α	Control	2 hours	Data not specified	[3]
LPS	TNF-α	Reltecimod (5 mg/kg)	2 hours	Significantly reduced vs. Control	[3]
LPS	IL-6	Control	2 hours	Data not specified	[3]
LPS	IL-6	Reltecimod (5 mg/kg)	2 hours	Significantly reduced vs. Control	[3]
CLP	TNF-α	Control	24 hours	Data not specified	[3]
CLP	TNF-α	Reltecimod (5 mg/kg)	24 hours	Significantly reduced vs. Control	[3]
CLP	IL-6	Control	24 hours	Data not specified	[3]
CLP	IL-6	Reltecimod (5 mg/kg)	24 hours	Significantly reduced vs. Control	[3]

Note: Specific quantitative values for cytokine levels were not consistently available in the searched literature, but the significant reduction with **Reltecimod** treatment was a consistent finding.

Visualization of Experimental Workflow



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Caption: Experimental workflow for evaluating **Reltecimod** in mouse sepsis models.

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